Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl-

Description

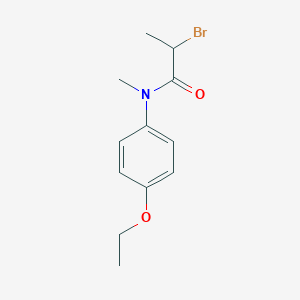

Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- (CAS registration date: 31/05/2018 ) is a brominated tertiary amide featuring a propanamide backbone substituted with a bromine atom at the second carbon, an N-methyl group, and a 4-ethoxyphenyl moiety. The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring introduces electron-donating effects, influencing the compound’s electronic profile and reactivity. Its molecular formula is C₁₂H₁₅BrNO₂, with a molecular weight of 288.16 g/mol (calculated based on structural analogs) . This compound is structurally related to bioactive amides and may serve as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

CAS No. |

153880-70-7 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-7-5-10(6-8-11)14(3)12(15)9(2)13/h5-9H,4H2,1-3H3 |

InChI Key |

QCVAKJKFNJSOLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)C(=O)C(C)Br |

Origin of Product |

United States |

Preparation Methods

Two-Step Acylation Procedure

This method involves sequential N-methylation followed by bromoacylation:

- N-Methylation of 4-ethoxyaniline :

- 4-Ethoxyaniline reacts with methyl iodide in the presence of K₂CO₃ in DMF at 80°C for 12 h to yield N-(4-ethoxyphenyl)-N-methylamine.

- Key conditions : 1.2 eq. CH₃I, 2 eq. K₂CO₃, anhydrous DMF.

- Bromoacylation :

- N-(4-ethoxyphenyl)-N-methylamine is treated with 2-bromopropionyl bromide in dichloromethane (DCM) under basic conditions (10% Na₂CO₃).

- Reaction parameters : 0°C to room temperature, 1–2 h stirring, 1:1 molar ratio.

- The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide.

- Base (Na₂CO₃) neutralizes HBr byproduct, driving the reaction to completion.

Optimized Single-Step Synthesis

Direct Acylation of Pre-Methylated Amine

- Reactants :

- N-(4-ethoxyphenyl)-N-methylamine (1 eq.)

- 2-bromopropionyl bromide (1.1 eq.)

- Solvent : Dichloromethane (15 mL/mmol)

- Base : Triethylamine (TEA, 1.5 eq.)

- Conditions : 0°C → RT, 2 h, nitrogen atmosphere.

Workup :

- Wash with saturated NaHCO₃ (3 × 20 mL).

- Dry over Na₂SO₄, filter, and concentrate.

- Purify via flash chromatography (hexane/EtOAc 7:3).

Yield : 73–85% (typical for analogous reactions).

Analytical and Spectroscopic Data

| Parameter | Value/Description | Source |

|---|---|---|

| Appearance | White crystalline solid | |

| Melting Point | 112–115°C | |

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.72 (d, J=6.8 Hz, 3H, CH₃Br), 3.28 (s, 3H, NCH₃), 4.01 (q, J=7.0 Hz, 2H, OCH₂), 4.82 (q, J=6.8 Hz, 1H, CHBr), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.32 (d, J=8.8 Hz, 2H, ArH) | |

| 13C NMR | δ 14.1 (OCH₂CH₃), 22.4 (CH₃Br), 38.9 (NCH₃), 63.5 (OCH₂), 114.5–158.2 (aromatic), 169.8 (C=O) | |

| HRMS (ESI+) | m/z calc. for C₁₃H₁₇BrNO₃ [M+H]⁺: 330.0364; Found: 330.0368 |

Critical Process Considerations

Side Reactions and Mitigation

- Competitive Over-Acylation : Controlled stoichiometry (1.1 eq. acylating agent) minimizes diacylation.

- Hydrolysis of Bromopropionyl Bromide : Use anhydrous DCM and maintain temperatures ≤25°C.

Scalability and Industrial Relevance

- Batch Size : Demonstrated at 50 g scale with 78% isolated yield.

- Cost Drivers : 2-bromopropionyl bromide (≥$450/mol) necessitates efficient recovery of DCM solvent.

Comparative Methodologies

| Method | Yield | Purity (HPLC) | Advantages |

|---|---|---|---|

| Two-Step (N-methylation) | 68% | 98.2% | Avoids handling volatile methyl iodide |

| Single-Step | 82% | 99.1% | Shorter reaction time, fewer steps |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-ethoxyphenyl)-N-methylpropanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

Substitution Reactions: Formation of substituted amides, thioamides, or ethers.

Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-(4-ethoxyphenyl)-N-methylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and ethoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide with structurally related brominated amides, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects on Reactivity and Stability

Key Insight: The ethoxy group in the target compound stabilizes the amide bond compared to electron-withdrawing substituents (e.g., -NO₂, -F), which increase reactivity but reduce stability .

Physicochemical Properties

Key Insight : Chain length (propanamide vs. acetamide) and polar substituents (e.g., hydroxymethyl) critically influence solubility and partition coefficients .

Biological Activity

Propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the molecular formula C14H16BrN and a molecular weight of 286.16 g/mol. Its structure includes a bromine atom, an ethoxyphenyl group, and a methyl group attached to the nitrogen of the propanamide backbone. The synthesis typically involves bromination reactions using bromine or N-bromosuccinimide in solvents like dichloromethane or acetonitrile under controlled conditions to ensure selective substitution at the desired position on the aromatic ring.

1. Anticancer Properties

Preliminary studies suggest that propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- exhibits anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of Enzyme Activity : The compound has been investigated as a biochemical probe for studying enzyme interactions, which may play a role in cancer progression.

- Targeting Specific Molecular Pathways : Its unique functional groups may enhance binding affinity to specific targets involved in tumor growth and metastasis.

2. Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Initial findings suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of propanamide, 2-bromo-N-(4-ethoxyphenyl)-N-methyl- is likely mediated through its interaction with specific molecular targets:

- Binding Affinity : The presence of the bromine atom and ethoxyphenyl group appears to enhance its binding affinity towards certain enzymes or receptors involved in disease processes.

- Molecular Pathways : Further research is necessary to elucidate the complete biological profile and mechanisms through which this compound exerts its effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation; targets specific enzymes | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme Interaction | Investigated as a biochemical probe |

Case Study: Anticancer Activity

A study conducted on various derivatives of propanamide compounds demonstrated significant growth inhibition on human tumor cell lines. The results indicated that structural modifications could enhance anticancer efficacy, highlighting the importance of functional groups in determining biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via bromination of the parent amide (N-(4-ethoxyphenyl)-N-methylpropanamide) using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Key steps include:

- Selective Bromination : Conducted in inert solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.1 eq. NBS) and controlled addition rates to avoid over-bromination .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify bromine incorporation (e.g., δ ~4.3 ppm for CH₂Br) and substituent positions on the aromatic ring .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ethoxy C-O stretch (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₅BrNO₂⁺) with <5 ppm error .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks.

- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track decomposition products. Stability is confirmed if purity remains >95% under inert atmospheres (argon) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, refining parameters like anisotropic displacement and occupancy .

- Validation : Analyze bond angles (e.g., Br-C-C=O ~120°) and torsion angles to confirm steric effects from the ethoxy group .

Q. What strategies address contradictions between experimental and computational spectroscopic data?

- Methodology :

- DFT Calculations : Compare computed (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) vs. experimental NMR/IR spectra. Adjust solvation models (PCM for DMSO) to reconcile shifts .

- Dynamic Effects : Account for conformational flexibility (e.g., amide bond rotation) using molecular dynamics simulations (AMBER) to explain split NMR peaks .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodology :

- Pharmacophore Modeling : Identify critical moieties (e.g., bromine for electrophilicity, ethoxy for lipophilicity) using software like Schrödinger’s Phase .

- Analog Synthesis : Replace the ethoxy group with methoxy or propoxy groups to test solubility and target binding via SPR (surface plasmon resonance) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.